molecular formula C21H18ClNO5S B11403290 N-benzyl-6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide

N-benzyl-6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11403290
M. Wt: 431.9 g/mol
InChI Key: HISVRMNXQOIKOM-UHFFFAOYSA-N
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Description

N-benzyl-6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, a benzyl group, a chloro substituent, and a dioxidotetrahydrothiophenyl moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the chromene core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzyl Group: Benzylation can be performed using benzyl bromide in the presence of a base such as potassium carbonate.

    Incorporation of the Dioxidotetrahydrothiophenyl Moiety: This step involves the reaction of the chromene derivative with a suitable thiophene derivative under oxidative conditions to introduce the dioxidotetrahydrothiophenyl group.

    Formation of the Carboxamide: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides.

Major Products

    Oxidation: Oxidized derivatives of the thiophene moiety.

    Reduction: Reduced chromene derivatives.

    Substitution: Substituted chromene derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving oxidoreductases and transferases. Its structural features make it a potential candidate for investigating biological pathways.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its diverse functional groups suggest potential activity as an anti-inflammatory, anticancer, or antimicrobial agent. Further research is needed to elucidate its therapeutic potential.

Industry

In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also serve as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-benzyl-6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to participate in various biochemical reactions, potentially modulating biological pathways. Detailed studies are required to identify the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-6-chloro-4-oxo-4H-chromene-2-carboxamide: Lacks the dioxidotetrahydrothiophenyl moiety.

    N-benzyl-4-oxo-4H-chromene-2-carboxamide: Lacks both the chloro and dioxidotetrahydrothiophenyl groups.

    6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide: Lacks the benzyl group.

Uniqueness

N-benzyl-6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of all three functional groups: the benzyl group, the chloro substituent, and the dioxidotetrahydrothiophenyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H18ClNO5S

Molecular Weight

431.9 g/mol

IUPAC Name

N-benzyl-6-chloro-N-(1,1-dioxothiolan-3-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C21H18ClNO5S/c22-15-6-7-19-17(10-15)18(24)11-20(28-19)21(25)23(12-14-4-2-1-3-5-14)16-8-9-29(26,27)13-16/h1-7,10-11,16H,8-9,12-13H2

InChI Key

HISVRMNXQOIKOM-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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